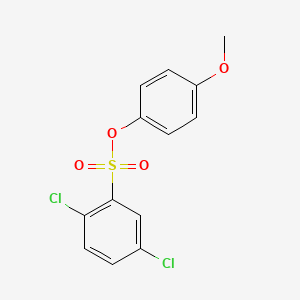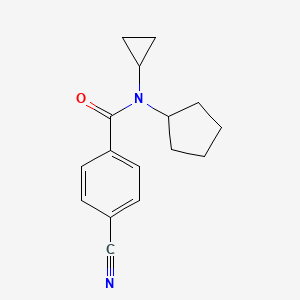
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential use in treating various neurological disorders. It is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down GABA, an important neurotransmitter in the brain. By inhibiting this enzyme, CPP-115 can increase the levels of GABA in the brain, which may have therapeutic effects in conditions such as epilepsy, addiction, and anxiety disorders.
Mechanism of Action
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide can increase the levels of GABA in the brain, which may have therapeutic effects in conditions such as epilepsy, addiction, and anxiety disorders. GABA is an important neurotransmitter that helps to regulate brain activity, and increasing its levels may help to reduce seizures and promote relaxation.
Biochemical and Physiological Effects
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that it can increase the levels of GABA in the brain, which may help to reduce seizures and promote relaxation. It has also been shown to have anti-addictive effects, and may help to reduce the cravings associated with drug addiction. In addition, 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has been shown to have neuroprotective effects, and may help to prevent damage to the nervous system.
Advantages and Limitations for Lab Experiments
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it suitable for studying its effects on the brain. It has also been extensively studied in animal models, and its synthesis has been optimized to produce high yields and purity. However, there are also limitations to its use in lab experiments. It has a short half-life in the body, which may limit its effectiveness in some studies. In addition, its effects may be influenced by other drugs or environmental factors, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide. One area of interest is its potential use in treating Angelman syndrome, a rare genetic disorder that affects the nervous system. Studies have shown that 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide can improve symptoms in animal models of the disorder, and further studies are needed to determine its potential as a treatment in humans. Another area of interest is its potential use in treating addiction and anxiety disorders. Studies have shown promising results in animal models, and further studies are needed to determine its effectiveness in humans. Finally, there is interest in developing new and improved versions of 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide that may have greater potency and fewer side effects.
Synthesis Methods
The synthesis of 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide involves several steps, starting with the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine to form 3,5-dichloro-N-cyclopropylbenzamide. This compound is then reacted with cyclopentylmagnesium bromide to form 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide, which is the final product. The synthesis of 4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has been optimized to produce high yields and purity, making it a suitable candidate for further studies.
Scientific Research Applications
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide has been extensively studied for its potential use in treating various neurological disorders. Studies have shown that it can reduce seizures in animal models of epilepsy, and may have potential as a treatment for addiction and anxiety disorders. It has also been studied for its potential use in treating Angelman syndrome, a rare genetic disorder that affects the nervous system.
properties
IUPAC Name |
4-cyano-N-cyclopentyl-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-11-12-5-7-13(8-6-12)16(19)18(15-9-10-15)14-3-1-2-4-14/h5-8,14-15H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTQTCKVGWWVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CC2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)

![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
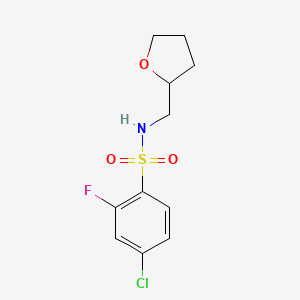


![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)

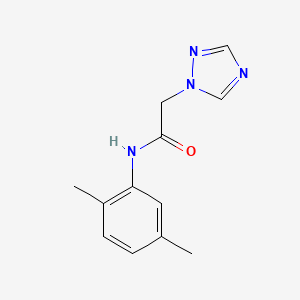
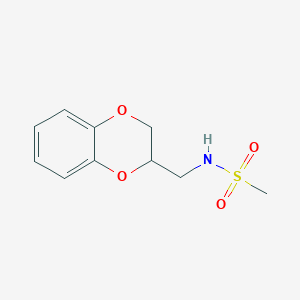
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
